molecular formula C14H17NO4 B13096021 Ethyl 4-(4-cyano-2-methoxy-phenoxy)butanoate

Ethyl 4-(4-cyano-2-methoxy-phenoxy)butanoate

Cat. No.: B13096021
M. Wt: 263.29 g/mol
InChI Key: SSULYJTVUKRGKW-UHFFFAOYSA-N
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Description

Ethyl 4-(4-cyano-2-methoxy-phenoxy)butanoate is an organic compound with the molecular formula C14H17NO4. It is a derivative of butanoic acid, featuring a cyano group and a methoxy group attached to a phenoxy ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-cyano-2-methoxy-phenoxy)butanoate typically involves the reaction of 4-cyano-2-methoxyphenol with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-cyano-2-methoxy-phenoxy)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(4-cyano-2-methoxy-phenoxy)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-cyano-2-methoxy-phenoxy)butanoate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-acetyl-2-methoxyphenoxy)butanoate
  • Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate
  • Ethyl 4-(4-bromophenoxy)butanoate

Uniqueness

Ethyl 4-(4-cyano-2-methoxy-phenoxy)butanoate is unique due to the presence of both a cyano group and a methoxy group on the phenoxy ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

ethyl 4-(4-cyano-2-methoxyphenoxy)butanoate

InChI

InChI=1S/C14H17NO4/c1-3-18-14(16)5-4-8-19-12-7-6-11(10-15)9-13(12)17-2/h6-7,9H,3-5,8H2,1-2H3

InChI Key

SSULYJTVUKRGKW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=C(C=C(C=C1)C#N)OC

Origin of Product

United States

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